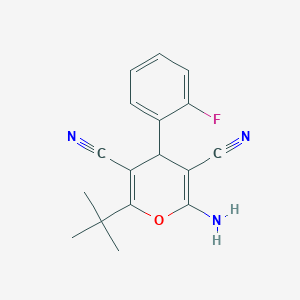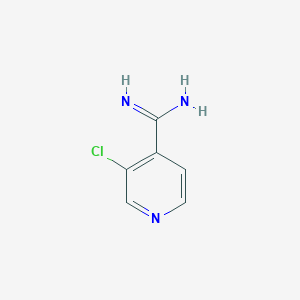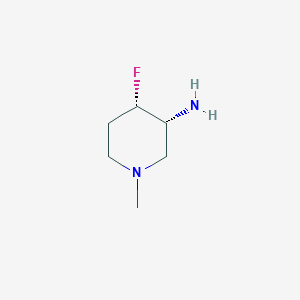
4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol is a chemical compound with the molecular formula C8H5BrN2O2. It is a member of the oxadiazole family, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-2-hydroxybenzonitrile with hydroxylamine hydrochloride to form an amidoxime intermediate, which then undergoes cyclization to yield the oxadiazole ring . The reaction conditions often include the use of a base such as sodium carbonate and a solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated compounds and organic solvents .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenolic group can be oxidized to a quinone or reduced to a hydroquinone.
Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution: Products include various substituted phenols and oxadiazoles.
Oxidation: Products include quinones.
Reduction: Products include hydroquinones.
Aplicaciones Científicas De Investigación
4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function . The bromine atom can also participate in halogen bonding, further modulating the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol: Similar structure but different oxadiazole ring position.
4-(1,2,4-Oxadiazol-3-yl)aniline: Contains an aniline group instead of a phenol group.
5-(4-Bromophenyl)-1,2,4-oxadiazole: Lacks the hydroxyl group on the phenyl ring.
Uniqueness
4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol is unique due to the presence of both a bromine atom and a phenolic hydroxyl group, which can participate in diverse chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H5BrN2O2 |
|---|---|
Peso molecular |
241.04 g/mol |
Nombre IUPAC |
4-bromo-2-(1,2,4-oxadiazol-3-yl)phenol |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-7(12)6(3-5)8-10-4-13-11-8/h1-4,12H |
Clave InChI |
WMRULONDTYVHRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C2=NOC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N'-[benzene-1,4-diyldi(E)methylylidene]bis(2-methyl-3-nitroaniline)](/img/structure/B12447958.png)
![N,N'-[(2,2',3,3',5,5',6,6'-octafluorobiphenyl-4,4'-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2-dimethylpropanamide)](/img/structure/B12447959.png)

![4-Chloro-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B12447970.png)
![2-(3-methylphenoxy)-N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B12447974.png)
![2-[(1E)-2-[4-(benzyloxy)phenyl]ethenyl]-6-hydroxybenzoic acid](/img/structure/B12447979.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12447990.png)
![{2-[(2-Methylprop-2-enoyl)oxy]ethoxy}[2-(trimethylazaniumyl)ethoxy]phosphinic acid](/img/structure/B12447998.png)
![methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(phenylacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B12448007.png)
![4-methoxy-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide](/img/structure/B12448009.png)
